molecular formula C13H21NO4 B2931662 Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate CAS No. 2228675-89-4

Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate

Cat. No. B2931662
CAS RN: 2228675-89-4
M. Wt: 255.314
InChI Key: KVQIGEKTWQBDAQ-UHFFFAOYSA-N
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Description

Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate is a chemical compound with the CAS Number: 2228675-89-4 . It has a molecular weight of 255.31 . The compound is stored at room temperature and is in the form of an oil .


Synthesis Analysis

The synthesis of derivatives of this compound has been reported in the literature . The process involves the use of commercially available 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a protocol involving the preparation of a boron chelate complex to facilitate nucleophilic aromatic substitution .


Molecular Structure Analysis

The IUPAC name of the compound is ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-10-ene-7-carboxylate . The InChI code is 1S/C13H21NO4/c1-3-18-12(15)10-9-14-11(16-2)8-13(10)4-6-17-7-5-13/h8,10,14H,3-7,9H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known that the compound can be used in the synthesis of derivatives of ciprofloxacin .


Physical And Chemical Properties Analysis

The compound is an oil and is stored at room temperature . It has a molecular weight of 255.31 .

Future Directions

While specific future directions are not mentioned in the search results, the compound’s use in the synthesis of ciprofloxacin derivatives suggests potential applications in the development of antibacterial agents .

properties

IUPAC Name

ethyl 2-methoxy-9-oxa-3-azaspiro[5.5]undec-2-ene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-3-18-12(15)10-9-14-11(16-2)8-13(10)4-6-17-7-5-13/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQIGEKTWQBDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN=C(CC12CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate

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